Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is an organometallic compound that serves as a precursor for the deposition of silver thin films, particularly in applications related to electronics and materials science. This compound is notable for its ability to facilitate the growth of conductive silver films at relatively low temperatures, making it valuable in various technological applications.
This compound is classified as a silver complex, where the silver ion is coordinated with hexafluoroacetylacetonate and vinyltriethylsilane ligands. It is soluble in organic solvents, which enhances its utility in solution-based deposition techniques. The synthesis and characterization of this compound have been documented in several studies, highlighting its potential in chemical vapor deposition and other thin film deposition methods .
The synthesis of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) typically involves the combination of silver salts with hexafluoroacetylacetone and vinyltriethylsilane under controlled conditions. The following steps outline a general synthetic route:
The synthesis process may require specific temperature and pressure conditions to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound .
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) features a central silver atom coordinated by two distinct ligands: hexafluoroacetylacetonate, which provides stability through chelation, and vinyltriethylsilane, which contributes to its volatility and reactivity. The molecular formula can be represented as:
The molar mass of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is approximately 423.1 g/mol. The structural arrangement allows for effective interaction during thin film deposition processes, facilitating the formation of high-quality silver films at lower substrate temperatures .
The primary reaction involving vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) occurs during thermal decomposition or chemical vapor deposition processes. Upon heating or exposure to reducing agents, the complex decomposes to yield metallic silver:
This reaction underscores the importance of controlling temperature and atmosphere during processing to maximize silver film quality while minimizing impurities .
The decomposition typically starts at temperatures around 180 °C, with complete reduction occurring at higher temperatures (up to 220 °C). The presence of alcohols or other reducing agents can lower these temperatures further, enhancing the efficiency of the process .
The mechanism by which vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) functions involves several key steps:
Studies using techniques such as X-ray photoelectron spectroscopy have shown that the reduction process significantly affects the stoichiometry of contaminants within the deposited films, indicating effective catalytic behavior during film formation .
Relevant analyses indicate that the compound's properties make it suitable for applications requiring precise control over film thickness and composition .
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has significant scientific uses in:
Its ability to form high-quality films at lower temperatures enhances its applicability across various fields including electronics, optoelectronics, and nanotechnology .
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